Unii-PU7teu26SR
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ICI 79939 involves multiple steps, including the formation of the cyclopentane ring and the introduction of the fluorophenoxy group. The key steps include:
- Formation of the cyclopentane ring through a Diels-Alder reaction.
- Introduction of the fluorophenoxy group via nucleophilic substitution.
- Hydroxylation reactions to introduce hydroxyl groups at specific positions on the cyclopentane ring .
Industrial Production Methods: Industrial production of ICI 79939 typically involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: ICI 79939 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds in the molecule can be reduced to single bonds using hydrogenation reactions.
Substitution: The fluorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ICI 79939 has been extensively studied for its applications in reproductive physiology. It is used to induce luteolysis in various animal models, including cattle and horses. This property makes it valuable in managing reproductive cycles and addressing infertility issues in veterinary medicine .
Its ability to modulate prostaglandin pathways makes it a candidate for studying the role of prostaglandins in cancer progression and treatment .
Mechanism of Action
ICI 79939 exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. This activation results in the regression of the corpus luteum, thereby inducing luteolysis. The molecular targets include prostaglandin receptors and associated signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .
Comparison with Similar Compounds
- ICI 81008
- ICI 80996
- Prostaglandin F2α (PGF2α)
These compounds share similar structures and biological activities but differ in their specific applications and side effect profiles .
Properties
CAS No. |
40666-03-3 |
---|---|
Molecular Formula |
C22H29FO6 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29FO6/c23-15-7-10-17(11-8-15)29-14-16(24)9-12-19-18(20(25)13-21(19)26)5-3-1-2-4-6-22(27)28/h1,3,7-12,16,18-21,24-26H,2,4-6,13-14H2,(H,27,28)/b3-1-,12-9+/t16-,18-,19-,20+,21-/m0/s1 |
InChI Key |
CVJGVCBPOYDYKS-MXQFCOGCSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H]1O)/C=C/[C@@H](COC2=CC=C(C=C2)F)O)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=C(C=C2)F)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
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